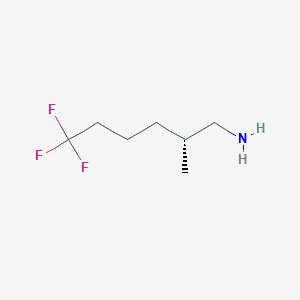
Methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a quinoline ring system substituted with a methyl group and a thioether linkage.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methylbenzyl chloride and 2-methylquinoline-4(1H)-one.
Reaction Conditions: The reaction involves a nucleophilic substitution where the 4-methylbenzyl chloride reacts with the 2-methylquinoline-4(1H)-one in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the reaction is carried out in a solvent like dichloromethane under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding quinone derivative.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution Reactions: The thioether group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Dihydroquinoline Compounds: Formed through reduction processes.
Substituted Thioethers: Produced from nucleophilic substitution reactions.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the synthesis of fragrances and other fine chemicals.
作用機序
The compound exerts its effects through interactions with specific molecular targets. The quinoline ring system can bind to enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and the molecular environment.
類似化合物との比較
Methyl 2-((3-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure with a different position of the methyl group on the benzyl ring.
Methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate: Another positional isomer with the methyl group on the benzyl ring.
Uniqueness: The uniqueness of Methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its isomers.
特性
IUPAC Name |
methyl 2-[(4-methylphenyl)methylsulfanyl]-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-12-7-9-13(10-8-12)11-24-18-16(19(22)23-2)17(21)14-5-3-4-6-15(14)20-18/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGNQXUOMPQIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2875802.png)
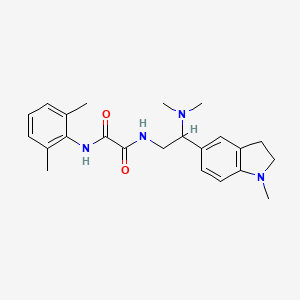

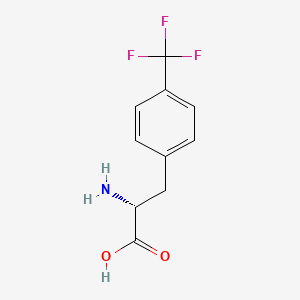
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzenesulfonamide](/img/structure/B2875811.png)
![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2875812.png)
![3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide](/img/structure/B2875813.png)
![1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2875814.png)
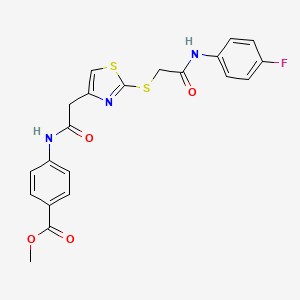
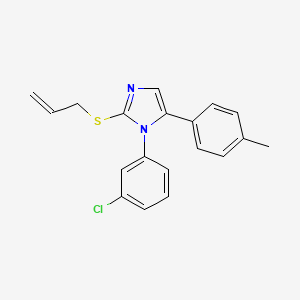
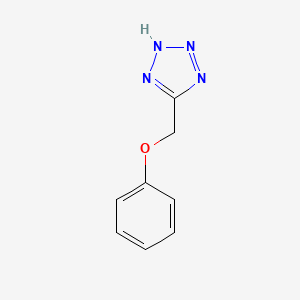

![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2875823.png)
